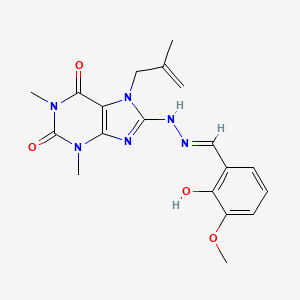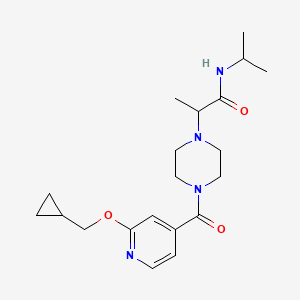
2-(4-(2-(cyclopropylmethoxy)isonicotinoyl)piperazin-1-yl)-N-isopropylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs due to its ability to bind to various receptors in the body . The presence of the isonicotinoyl group suggests that it might have some activity similar to isoniazid, a well-known anti-tuberculosis drug .
Molecular Structure Analysis
The compound contains a piperazine ring, which is a saturated six-membered ring containing two nitrogen atoms. It also has an isopropyl group, a cyclopropylmethoxy group, and an isonicotinoyl group attached to the piperazine ring .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Piperazine derivatives are generally soluble in organic solvents, and the presence of the isopropyl group might increase its lipophilicity .Scientific Research Applications
Analogues as Potential Oncology Therapeutics or Diagnostics
One study explores analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), aiming to reduce lipophilicity for potential therapeutic or diagnostic applications in oncology. This research indicates the significance of modifying structural elements to enhance receptor affinity and selectivity, potentially influencing tumor cell entry and minimizing proliferative activity (Abate et al., 2011).
Antibacterial Agents
Another study synthesizes and evaluates the structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, highlighting the importance of specific functional groups for antibacterial potency and improved therapeutic profiles (Miyamoto et al., 1990).
Chemical Synthesis and Drug Development
Further research focuses on the synthesis and pharmacological evaluation of compounds, indicating the role of specific substituents and piperazine derivatives in enhancing drug activity against various diseases, including cancer (Kumar et al., 2017). Another study outlines the catalytic N-formylation for synthesizing antimicrobial agents, showcasing the importance of chemical synthesis techniques in developing new therapeutic agents (Patel & Park, 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[4-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperazin-1-yl]-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O3/c1-14(2)22-19(25)15(3)23-8-10-24(11-9-23)20(26)17-6-7-21-18(12-17)27-13-16-4-5-16/h6-7,12,14-16H,4-5,8-11,13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSYMXIAEQUJNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(C)N1CCN(CC1)C(=O)C2=CC(=NC=C2)OCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B2564582.png)
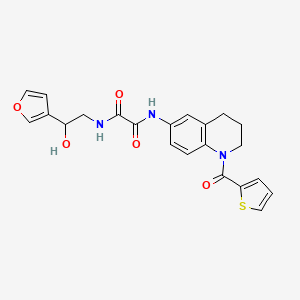
![1-[2-(5-Bromopyrimidin-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2564585.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2564587.png)
![1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2564588.png)

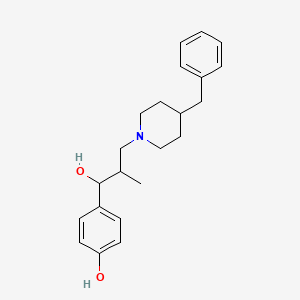
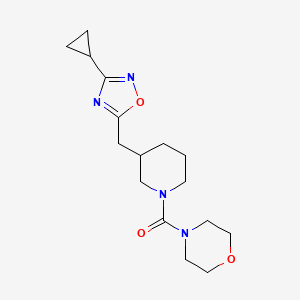

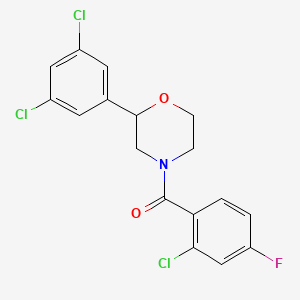
![N-tert-butyl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2564601.png)
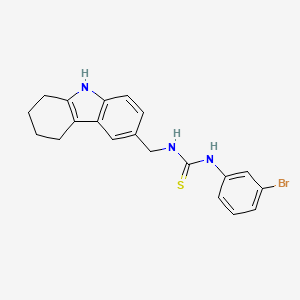
![Tert-butyl 1-(2-aminoethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2564603.png)
